Meprotixol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYVFLWAVIGDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863358 | |
| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-63-0 | |
| Record name | Meprotixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprotixol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprotixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPROTIXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Strategies for Meprotixol
Established Synthetic Routes for Meprotixol
While specific proprietary details of the industrial synthesis of this compound are not extensively published in readily available scientific literature, a plausible and established synthetic pathway can be elucidated based on the fundamental principles of thioxanthene (B1196266) chemistry. The core structure, a 9-substituted-9-hydroxy-thioxanthene, is typically assembled through a multi-step process involving the formation of the tricyclic thioxanthene nucleus followed by the introduction of the side chain.
Precursor Synthesis and Intermediate Chemical Transformations
The synthesis of this compound would logically commence with the preparation of a key intermediate, 2-methoxythioxanthen-9-one. A common and effective method for constructing the thioxanthen-9-one (B50317) core is the cyclization of a 2-(phenylthio)benzoic acid derivative.
The synthesis of this precursor, 2-((4-methoxyphenyl)thio)benzoic acid, can be achieved through a copper-catalyzed Ullmann condensation between 2-halobenzoic acid and 4-methoxythiophenol. Alternatively, a nucleophilic aromatic substitution reaction between a 4-methoxybenzenethiolate and a 2-halobenzoic acid derivative can be employed.
Once the 2-((4-methoxyphenyl)thio)benzoic acid is obtained, it undergoes an intramolecular Friedel-Crafts acylation, typically mediated by a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, to yield 2-methoxythioxanthen-9-one. This cyclization is a critical step in forming the tricyclic system of this compound.
The subsequent key transformation involves the introduction of the 3-(dimethylamino)propyl side chain at the C9 position. This is generally accomplished via a Grignard reaction. 3-(Dimethylamino)propyl chloride is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This organometallic reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxythioxanthen-9-one. An aqueous workup then protonates the resulting alkoxide to yield the tertiary alcohol, this compound.
Key Reaction Steps, Catalysis, and Optimization of Reaction Conditions
The pivotal steps in the synthesis of this compound are the Ullmann condensation, the intramolecular Friedel-Crafts acylation, and the Grignard reaction.
Ullmann Condensation: The copper-catalyzed coupling of an aryl halide and a thiophenol is a classic method for forming diaryl thioethers. Optimization of this reaction often involves screening different copper catalysts (e.g., CuI, Cu2O), ligands (e.g., phenanthroline derivatives), bases (e.g., K2CO3, Cs2CO3), and solvents to achieve high yields and minimize side reactions.
Intramolecular Friedel-Crafts Acylation: The choice of the cyclizing agent is crucial. While polyphosphoric acid is effective, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes offer milder conditions and improved yields. The reaction temperature and time are critical parameters to control to prevent unwanted side reactions such as sulfonation.
Grignard Reaction: The success of this step hinges on maintaining strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. The slow, controlled addition of the Grignard reagent to the thioxanthenone at low temperatures is essential to manage the exothermicity of the reaction and prevent the formation of byproducts.
Purification and Characterization Techniques in Synthetic Organic Research
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques applicable to this type of molecule include:
Crystallization: this compound, being a solid, can often be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities with different solubility profiles.
Column Chromatography: Silica gel column chromatography is a versatile method for separating this compound from closely related impurities. A suitable eluent system (a mixture of polar and non-polar solvents) is chosen to achieve optimal separation.
The characterization of the purified this compound is performed using a variety of spectroscopic and analytical methods to confirm its identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group and the C-O and C-S bonds.
Melting Point Analysis: A sharp and well-defined melting point is an indicator of the purity of the crystalline compound.
Design and Synthesis of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound is a strategy to explore the structure-activity relationships (SAR) and potentially discover compounds with improved pharmacological profiles.
Rational Design Principles for Structural Modification and Library Generation
The rational design of this compound analogues would focus on modifications at several key positions of the molecule:
Modification of the Thioxanthene Ring: Introducing different substituents (e.g., electron-withdrawing or electron-donating groups) on the aromatic rings of the thioxanthene nucleus can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets.
Variation of the C9-Side Chain: The length, branching, and nature of the amino group in the side chain are critical for activity. Analogues with different alkyl chain lengths (e.g., ethyl, butyl) or different amine substitutions (e.g., diethylamino, piperidinyl) could be synthesized to probe the spatial and electronic requirements of the target receptor.
Modification of the C9-Hydroxy Group: The tertiary alcohol is a key functional group. Esterification or etherification of this group could lead to prodrugs with altered pharmacokinetic properties.
A library of analogues can be generated using combinatorial chemistry approaches, where different building blocks for the thioxanthene core and the side chain are systematically combined to create a diverse set of compounds for screening.
Targeted Chemical Modifications and Functional Group Derivatization
Specific chemical modifications can be made to the this compound structure to achieve desired properties.
Esterification/Etherification: The C9-hydroxyl group can be readily esterified with various acyl chlorides or anhydrides, or etherified using alkyl halides under basic conditions. These derivatives can alter the compound's solubility and metabolic stability.
N-Oxidation: The tertiary amine in the side chain can be oxidized to the corresponding N-oxide, a common metabolite that may have its own biological activity.
Quaternization: Reaction of the tertiary amine with an alkyl halide would yield a quaternary ammonium (B1175870) salt. This modification would introduce a permanent positive charge, significantly altering the compound's polarity and its ability to cross cell membranes.
These targeted derivatizations allow for a fine-tuning of the physicochemical and pharmacological properties of this compound.
Stereoselective Synthesis Approaches and Chiral Resolution for this compound Analogues
This compound itself does not possess a chiral center, but its analogues, and many other psychoactive thioxanthene derivatives, exist as geometric isomers (E and Z isomers) due to the double bond connecting the tricyclic core to the side chain. The distinct spatial arrangement of these isomers often leads to significant differences in pharmacological activity. For instance, in the analogous antipsychotic Flupentixol, the Z-isomer is the therapeutically active form. jopcr.comjopcr.com Therefore, controlling the stereochemical outcome of the synthesis is critical for producing analogues with optimal efficacy.
Stereoselective Synthesis: A key step in the synthesis of thioxanthene derivatives like Flupentixol, and by extension, potential this compound analogues, is the acid-catalyzed dehydration of a tertiary alcohol intermediate. Research has demonstrated that the choice of acid catalyst in this elimination step can significantly influence the ratio of the resulting E/Z isomers. jopcr.com A study on Flupentixol synthesis showed that while various acids could effect the dehydration, certain acids preferentially yielded the desired Z-isomer. jopcr.comjopcr.com
| Acid Catalyst | E/Z Isomer Ratio | Yield (%) |
| Hydrochloric Acid | 11:89 | Not specified |
| Oxalic Acid | 14:86 | Not specified |
| Methanesulfonic Acid | 12:88 | Not specified |
| Succinic Acid | 37:63 | 84.75 |
| Maleic Acid | 25:75 | Not specified |
Chiral Resolution: For cases where a mixture of isomers is formed, resolution strategies are necessary to isolate the active compound. While this compound is achiral, its analogues or precursors may be synthesized as racemic or isomeric mixtures. Resolution techniques separate these stereoisomers. For thioxanthene analogues, this most commonly involves the separation of geometric isomers.
A method developed for Flupentixol demonstrates a practical approach to isomer separation based on differential solubility of their salts. cjph.com.cn In this process, a mixture of (Z/E)-Flupentixol is treated with aqueous ammonia (B1221849) to obtain the free base, which is then re-salted with a specific amount of HCl in ethyl acetate. cjph.com.cn The hydrochloride salt of the (E)-isomer precipitates preferentially from the solution and can be removed by filtration. cjph.com.cn The mother liquor, now enriched with the desired (Z)-isomer, is then further treated to crystallize the pure (Z)-flupentixol hydrochloride. cjph.com.cn This method of fractional crystallization is a classic and effective resolution technique that could be adapted for analogues of this compound.
Other widely used resolution technologies applicable to chiral analogues include diastereomeric salt formation with a chiral resolving agent, biocatalysis, and chiral chromatography. pharmtech.com
Novel Synthetic Strategies and Process Intensification for this compound
Modern pharmaceutical manufacturing emphasizes efficiency, sustainability, and safety. Novel synthetic strategies such as green chemistry, flow manufacturing, and biocatalysis offer significant advantages over traditional batch processing and are highly relevant to the production of this compound and its derivatives.
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of its twelve principles can make the synthesis of this compound more environmentally benign and economically efficient. Key principles applicable to this compound synthesis would include:
Waste Prevention: Redesigning synthetic routes to minimize byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. This is particularly relevant in steps like the dehydration of the alcohol intermediate, where a catalytic amount of acid is used. jopcr.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible, potentially through the use of microwave irradiation or novel catalysts.
By systematically evaluating the this compound synthesis pathway against these principles, opportunities for improvement, such as solvent reduction, catalyst recycling, and minimizing purification steps, can be identified.
Flow Chemistry and Continuous Manufacturing Approaches for this compound Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, offers enhanced control over reaction parameters, improved safety, and potential for seamless integration into a continuous manufacturing process. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
While a specific flow synthesis for this compound has not been published, a feasibility study on the continuous-flow synthesis of phenothiazine (B1677639) antipsychotics provides a strong proof-of-concept. jopcr.com Phenothiazines are structurally very similar to the thioxanthene core of this compound. In the reported study, 10H-phenothiazine was reacted with 3-chloropropionyl chloride in a heated coil reactor with a short residence time of just five minutes, achieving a 97% conversion to the key intermediate. jopcr.com
This demonstrates that the core alkylation step, a common feature in the synthesis of this compound and its analogues, is highly amenable to flow conditions. The benefits include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control.
Improved Safety: Small reaction volumes minimize the risk associated with hazardous intermediates or runaway reactions.
Process Intensification: Telescoping multiple reaction steps without isolating intermediates can significantly reduce production time and plant footprint.
A potential continuous manufacturing process for this compound could involve the flow synthesis of the thioxanthenone core, followed by a Grignard reaction and subsequent dehydration and alkylation steps, all integrated into a single, continuous line.
Enzymatic Synthesis and Biocatalytic Transformations in this compound Derivatization
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild conditions. This approach is a cornerstone of green chemistry and offers powerful tools for synthesizing and derivatizing complex molecules like this compound analogues.
A primary application of biocatalysis in this context is the kinetic resolution of chiral intermediates. nih.gov For instance, if a synthetic route to a this compound analogue involved a chiral secondary alcohol precursor, lipases could be used to selectively acylate one enantiomer, allowing for the easy separation of the unreacted alcohol and the newly formed ester. nih.govscielo.br
Example of Lipase-Catalyzed Kinetic Resolution:
Reaction: A racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) (e.g., Lipase A from Candida antarctica, CAL-A).
Mechanism: The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.
Outcome: The reaction is stopped at approximately 50% conversion, yielding a mixture of highly enantioenriched (R)-ester and the unreacted (S)-alcohol, which can then be separated by standard chromatographic methods. scielo.br
This chemoenzymatic approach is widely used in the pharmaceutical industry to produce single-enantiomer drugs. nih.govmdpi.com It avoids the need for expensive chiral starting materials or complex asymmetric catalysts and operates under environmentally friendly conditions. Such biocatalytic transformations could be invaluable for developing novel, chiral this compound derivatives for future research.
Molecular and Cellular Pharmacological Mechanisms of Meprotixol
Receptor Binding and Ligand-Target Interactions of Meprotixol
The interaction of a drug with specific protein receptors is the foundational event that initiates its pharmacological effects. For this compound, as with other thioxanthene (B1196266) derivatives, its primary mode of action is presumed to involve binding to various neuroreceptors. However, specific, high-quality data delineating these interactions are sparse in publicly accessible scientific literature.
Radioligand Binding Assays and Affinity Determination Studies
Radioligand binding assays are a cornerstone of pharmacological research, providing quantitative data on the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound (in this case, this compound), one can determine the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Interactive Data Table: Putative Receptor Targets for this compound (Hypothetical Data)
| Receptor Target | Radioligand Used | This compound Kᵢ (nM) | Source |
| Dopamine (B1211576) D₂ | [³H]-Spiperone | Data Not Available | - |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data Not Available | - |
| Histamine H₁ | [³H]-Pyrilamine | Data Not Available | - |
| Adrenergic α₁ | [³H]-Prazosin | Data Not Available | - |
Note: This table is for illustrative purposes and highlights the absence of publicly available data.
Receptor Subtype Selectivity and Functional Agonism/Antagonism Profiling
For this compound, there is a lack of published studies investigating its selectivity profile across various receptor subtypes. It is unknown, for example, if this compound exhibits a preference for D2-like over D1-like dopamine receptors, or for specific serotonin receptor subtypes.
Furthermore, functional assays that measure the cellular response following receptor binding (e.g., by quantifying second messenger production) have not been reported for this compound. Therefore, it is not definitively known whether this compound acts as an antagonist at the dopamine D2 receptor, as is common for many thioxanthenes, or if it possesses partial agonist or inverse agonist properties. Its functional activity at other potential receptor targets is also uncharacterized.
Allosteric Modulation Mechanisms and Orthosteric Site Interactions
Pharmacological agents can interact with receptors at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. Allosteric modulators can alter the affinity or efficacy of the orthosteric ligand without directly competing with it.
There is currently no evidence in the scientific literature to suggest that this compound acts as an allosteric modulator at any known receptor. It is generally presumed that, like other thioxanthene derivatives, this compound interacts with the orthosteric binding site of its target receptors. However, dedicated studies would be required to definitively rule out any allosteric mechanisms of action.
Intracellular Signaling Cascades Modulated by this compound
The binding of a ligand to a receptor initiates a cascade of intracellular events known as signal transduction. These pathways ultimately lead to the physiological or therapeutic effect of the drug. The nature of the signaling cascade is dependent on the type of receptor and the functional nature of the drug-receptor interaction.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Many of the putative receptor targets for this compound, including dopamine, serotonin, and adrenergic receptors, are G protein-coupled receptors (GPCRs). When activated or blocked, these receptors influence the activity of various downstream effector systems, leading to changes in the levels of intracellular second messengers like cyclic AMP (cAMP), inositol triphosphate (IP3), and diacylglycerol (DAG).
Given the absence of functional data for this compound, its specific effects on GPCR signaling pathways are unknown. If this compound is indeed a dopamine D2 receptor antagonist, it would be expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels. However, this remains a hypothesis pending experimental verification. Its potential modulation of other GPCR-mediated signaling pathways is also an open area for investigation.
Interactive Data Table: Potential GPCR Signaling Effects of this compound (Hypothetical)
| Receptor Target | G Protein Coupled | Second Messenger Pathway | Postulated Effect of this compound |
| Dopamine D₂ | Gαi/o | Inhibition of Adenylyl Cyclase (↓cAMP) | Blockade of Inhibition |
| Serotonin 5-HT₂ₐ | Gαq/11 | Activation of Phospholipase C (↑IP₃, DAG) | Unknown |
| Histamine H₁ | Gαq/11 | Activation of Phospholipase C (↑IP₃, DAG) | Unknown |
Note: This table is based on the known signaling of the receptors and a hypothetical antagonistic action of this compound at the D2 receptor.
Enzyme Inhibition or Activation Studies (e.g., Kinases, Phosphatases, Esterases)
In addition to receptor-mediated effects, some drugs can directly interact with and modulate the activity of intracellular enzymes, such as kinases, phosphatases, and esterases. These enzymes play crucial roles in a wide array of cellular processes.
There is no information available in the scientific literature to indicate that this compound directly inhibits or activates any specific kinases, phosphatases, or esterases. Its pharmacological profile is generally attributed to its interactions with neurotransmitter receptors rather than direct enzyme modulation.
Perturbation of Second Messenger Systems (e.g., cAMP, Calcium, Inositol Phosphates)
There is a notable absence of specific research data on the effects of this compound on second messenger systems. Scientific studies detailing how this compound may perturb intracellular signaling molecules such as cyclic AMP (cAMP), calcium ions (Ca²⁺), or inositol phosphates have not been identified in a thorough review of the available literature.
For context, the broader class of thioxanthene derivatives, particularly those used as antipsychotic agents, are known to exert their effects by interacting with various neurotransmitter receptors. encyclopedia.pub For instance, many thioxanthenes are antagonists of dopamine D2 receptors, a mechanism that can influence downstream signaling cascades involving second messengers like cAMP. encyclopedia.pubwikipedia.org However, it is critical to emphasize that this is a general characteristic of certain compounds within the thioxanthene class and has not been specifically demonstrated for this compound. Without direct experimental evidence, it is not possible to assert that this compound perturbs these second messenger systems.
Ion Channel Modulation and Neurotransmitter Reuptake Inhibition by this compound
Specific investigations into the interactions of this compound with voltage-gated or ligand-gated ion channels are not documented in the current scientific literature. As a result, its potential to modulate the activity of these critical components of cellular excitability remains uncharacterized.
There is no published scientific evidence to suggest that this compound binds to or inhibits the function of neurotransmitter transporters. While some drugs within the thioxanthene class may have affinities for various neurotransmitter systems, including dopamine and serotonin receptors, specific data on this compound's interaction with their respective transporters is not available. wikipedia.orgpatsnap.com Therefore, any role in neurotransmitter reuptake inhibition is purely speculative at this time.
Gene Expression and Proteomic Alterations in Cellular Models Exposed to this compound
A review of the scientific literature reveals no studies that have performed transcriptomic profiling or messenger RNA (mRNA) expression analysis on cellular models treated with this compound. Consequently, the impact of this compound on gene expression at the transcriptional level is unknown.
Similarly, there is a lack of research in the field of proteomics concerning this compound. No studies have been published that analyze the proteome or investigate protein-protein interactions in response to this compound exposure. Therefore, its effects on cellular protein expression and interaction networks have not been elucidated.
Data Tables
The following tables are provided to adhere to the structural requirements of this article. However, due to the lack of specific experimental data for this compound in the outlined areas, they remain populated with "No data available."
Table 1: Perturbation of Second Messenger Systems by this compound
| Second Messenger System | Observed Effect of this compound |
|---|---|
| cyclic AMP (cAMP) | No data available |
| Calcium (Ca²⁺) | No data available |
| Inositol Phosphates | No data available |
Table 2: this compound's Interactions with Ion Channels and Neurotransmitter Transporters
| Target | Interaction / Effect |
|---|---|
| Voltage-Gated Ion Channels | No data available |
| Ligand-Gated Ion Channels | No data available |
| Neurotransmitter Transporters | No data available |
Table 3: Gene Expression and Proteomic Alterations Induced by this compound
| Type of Analysis | Key Findings in this compound-Treated Cells |
|---|---|
| Transcriptomic Profiling | No data available |
| Proteomic Analysis | No data available |
Subcellular Localization and Intracellular Trafficking of this compound
Due to the absence of research data on this topic, this section cannot be developed.
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Meprotixol
Identification of Key Pharmacophoric Elements within the Meprotixol Scaffold
Based on its chemical structure and classification as a thioxanthene (B1196266) derivative, the key pharmacophoric elements of this compound are likely associated with its core tricyclic thioxanthene system, the nature and position of substituents on this system, and the aminoalkyl side chain. The thioxanthene scaffold provides a relatively rigid framework with distinct aromatic and a thioether functionality. The 2-methoxy group and the 9-hydroxy group on the thioxanthene ring, along with the terminal dimethylamino group on the propyl chain, represent potential interaction points with biological targets through hydrogen bonding, hydrophobic interactions, and ionic interactions. The spatial arrangement of these features, dictated by the thioxanthene core and the flexible propyl chain, would constitute the pharmacophore responsible for this compound's observed activities. However, specific studies detailing the precise pharmacophore model for this compound's antitussive or other reported effects are not widely available.
Impact of Substituent Modifications on Molecular Target Affinity and Selectivity
Detailed research findings on the impact of specific substituent modifications to the this compound scaffold on its molecular target affinity and selectivity are limited in the available information. Studies on other thioxanthene derivatives suggest that alterations to the substituents on the tricyclic ring system and modifications to the aminoalkyl side chain can significantly influence their pharmacological profiles, including affinity and selectivity for various receptors, particularly aminergic receptors like dopamine (B1211576) receptors. nih.gov For example, variations in halogenation patterns, alkyl group lengths, and terminal amino group substitution in related thioxanthenes have been shown to modulate their potency and receptor binding profiles. Without specific analogue data for this compound, a detailed analysis of how such modifications impact its interaction with potential targets cannot be provided here.
Correlation between Structural Features and Functional Activity at the Cellular and Molecular Level
The correlation between this compound's structural features and its functional activity at the cellular and molecular level is not extensively described in the provided search results with specific experimental data. This compound has been reported to exhibit antitussive activity, a slight central depressive effect, broncho-spasmolytic effects against 5-hydroxytryptamine spasms, and inhibitory effects on edema and exudation in a granuloma pouch model mdpi.comdrugbank.com. These observed activities suggest potential interactions with targets involved in cough reflex pathways, central nervous system function, smooth muscle contraction, and inflammatory processes. As a thioxanthene, it is speculated to potentially act as a dopamine receptor antagonist, a mechanism common to some compounds in this class nih.gov. However, the specific structural elements responsible for each of these distinct activities and the precise molecular interactions underlying them require further detailed investigation and published data.
Stereochemical Influences on Molecular Recognition and Pharmacological Efficacy
This compound possesses a chiral center at the C9 position of the thioxanthene ring, where the hydroxyl group and the dimethylaminopropyl side chain are attached researchgate.netncats.io. It is typically described as a racemic mixture researchgate.netncats.io. Stereochemistry is known to play a significant role in the molecular recognition and pharmacological efficacy of many drugs, as different stereoisomers can interact differently with chiral biological targets such as receptors and enzymes nih.govresearchgate.netnih.govmichberk.com. This can lead to differences in binding affinity, metabolism, transport, and ultimately, therapeutic activity and potential side effects researchgate.netnih.gov. While the importance of stereochemistry in drug action is well-established, specific data detailing the distinct pharmacological profiles or molecular interactions of individual enantiomers of this compound is not available in the provided information. Therefore, the precise influence of stereochemistry on this compound's molecular recognition and pharmacological efficacy remains to be specifically elucidated.
Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Investigations of Meprotixol
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models
ADME studies in pre-clinical models provide insights into the fate of a drug within a living organism. These studies evaluate how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and subsequently eliminated from the body. genoskin.com
In vitro Permeability and Transport Studies (e.g., Caco-2, MDCK Cell Lines)
In vitro permeability studies, often utilizing cell lines like Caco-2 and MDCK, are employed to predict the intestinal absorption and transport mechanisms of a drug candidate. medtechbcn.comeurofinsdiscovery.com Caco-2 cells, derived from human colon adenocarcinoma, differentiate into monolayers resembling the intestinal epithelium and are widely used as an in vitro model for predicting human intestinal permeability. medtechbcn.comeurofinsdiscovery.comevotec.comresearchgate.net These assays measure the rate of flux of a compound across the cell monolayer, providing an indication of its potential for oral absorption. evotec.com Bidirectional permeability assays (apical to basolateral and basolateral to apical) can also help identify if a compound is subject to active transport or efflux by transporter proteins like MDR1-Pgp and BCRP. medtechbcn.comevotec.com While Caco-2 models are considered more representative of human absorption than some other in vitro methods, they primarily assess passive diffusion and transporter interactions. evotec.com
Plasma Protein Binding and Tissue Distribution Profiling in Animal Models
Plasma protein binding (PPB) is a critical factor influencing drug distribution, metabolism, and excretion. wikipedia.orgnih.gov Drugs in the blood exist in both bound and unbound forms, with only the unbound fraction generally considered available to exert pharmacological effects, distribute into tissues, and undergo metabolism or excretion. wikipedia.orgnottingham.ac.uk Common plasma proteins involved in drug binding include human serum albumin, alpha-1 acid glycoprotein, and lipoproteins. wikipedia.orgnih.gov The extent of PPB can affect a drug's biological half-life, as the bound portion can act as a reservoir. wikipedia.org
Tissue distribution studies in animal models provide information on how a drug is distributed throughout the body after administration. These studies typically involve administering a radiolabeled compound and measuring radioactivity levels in various tissues and organs over time. Quantitative whole-body autoradiography (QWBA) is a technique used to visualize and quantify the distribution of radioactivity in animal tissues. nabriva.com Rapid and homogeneous tissue distribution from blood to tissues has been observed in some pre-clinical studies using radiolabeled compounds. nabriva.com
Metabolic Pathways and Metabolite Identification in Hepatic Systems (e.g., Microsomes, Hepatocytes)
Metabolism, primarily occurring in the liver, involves the biochemical modification of a drug by enzymes, such as cytochrome P450 (CYP) enzymes. genoskin.comdls.com In vitro metabolic stability assays using hepatic systems like liver microsomes and hepatocytes are essential for predicting a compound's in vivo metabolic fate and identifying potential metabolites. dls.comnuvisan.comeuropa.eu Liver microsomes, derived from the endoplasmic reticulum, are rich in Phase I metabolizing enzymes like CYPs and FMOs, as well as some Phase II enzymes like UGTs. dls.comeuropa.eu Hepatocytes, representing intact liver cells, offer a more complete system encompassing both Phase I and Phase II metabolic pathways. dls.comeuropa.eu These in vitro systems are used to assess the rate of drug degradation and identify metabolic pathways and the structures of metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comeuropa.eu Comparative in vitro metabolism studies using hepatic systems from different animal species and humans are conducted to assess species differences in metabolism and determine the relevance of animal models for predicting human metabolism. europa.eu
Excretion Routes and Mass Balance Studies in Animal Models
Excretion is the process by which a drug and its metabolites are eliminated from the body. The primary routes of excretion include urine and feces, although excretion via expired air can also occur for some compounds. nabriva.combioivt.com Mass balance studies in animal models are conducted to determine the routes and extent of excretion of a drug and its metabolites. nabriva.combioivt.com These studies typically involve administering a radiolabeled dose of the drug and collecting urine, feces, and sometimes expired air and cage rinses over a defined period to account for the total administered radioactivity. nabriva.combioivt.comrevivapharma.com The cumulative recovery of radioactivity in excreta and carcass provides a mass balance, indicating the completeness of sample collection and the major elimination pathways. nabriva.comrevivapharma.com In some studies, feces have been observed as the predominant route of excretion in animal models. nabriva.comrevivapharma.comcidara.com Biliary excretion, the excretion of compounds into bile, can also be investigated, particularly if a significant amount of radioactivity is found in feces. bioivt.com
Pharmacodynamic Marker Identification and Validation in Pre-clinical Models
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. Identifying and validating pharmacodynamic markers in pre-clinical models can help demonstrate target engagement and provide a link between drug exposure and effect.
Receptor Occupancy Studies in Animal Brains or Target Tissues
Receptor occupancy (RO) studies are conducted to quantify the extent to which a drug binds to its target receptors in tissues, such as the brain. meliordiscovery.comresearchgate.netnih.gov These studies are crucial for understanding the relationship between drug exposure and target engagement and for predicting the degree of receptor occupation required for a pharmacological effect. meliordiscovery.comresearchgate.net In vivo or ex vivo methods, often employing radioligand binding techniques and quantitative autoradiography, are used to measure receptor occupancy in animal tissues. researchgate.netnih.govevotec.comnih.gov In vivo methods involve co-administering the drug and a radiolabeled ligand that competes for the same receptor, while ex vivo methods involve administering the drug to the animal, followed by tissue collection and in vitro incubation with a radioligand. nih.gov Studies have shown that in vivo and ex vivo methods for measuring receptor occupancy may have different sensitivities and consistency. nih.gov Receptor occupancy can be correlated with drug concentrations in plasma and/or tissue to establish exposure-occupancy relationships. researchgate.netevotec.com
Neurochemical Changes and Neurotransmitter Release in Rodent Models (e.g., Microdialysis)
Investigation into the effects of a compound on neurochemical changes and neurotransmitter release in rodent models is a common practice in preclinical pharmacology sygnaturediscovery.comfrontiersin.orgnih.govnih.gov. Techniques such as microdialysis are employed to quantify various substances, including neurotransmitters and neuropeptides, in the extracellular fluid of specific brain regions in awake or anesthetized rodents sygnaturediscovery.comnih.govnih.gov. This technique allows for the study of how drugs influence the free concentrations of neurotransmitters and neuromodulators sygnaturediscovery.com. While microdialysis can provide insights into presynaptic monoamine release and intrasynaptic events, the technique's sensitivity may not always allow for precise sample-by-sample time course analysis of drug effects frontiersin.org.
Despite the established utility of microdialysis in assessing neurochemical changes induced by pharmacological agents, specific data detailing the effects of Meprotixol on neurotransmitter release or other neurochemical parameters in rodent models using this technique were not found in the reviewed literature.
Electrophysiological Effects in Isolated Tissues or In vivo Animal Models
Electrophysiological studies are crucial for understanding how a compound affects the electrical activity of cells and tissues nih.govfrontiersin.org. These investigations can be conducted using isolated tissues, such as cardiac tissue or neuronal preparations, or in vivo animal models nih.govnih.govnih.govresearchgate.netjci.org. In isolated tissues, techniques like patch-clamp or microelectrode recordings can measure changes in ion channel activity and action potentials nih.govnih.govjci.org. In vivo electrophysiology in animal models allows for the assessment of a compound's effects on the electrical activity of the nervous system or other excitable tissues within a living organism nih.govfrontiersin.org. Animal models are considered vital in basic research for understanding mechanisms and evaluating potential therapeutic effects nih.govmdpi.com.
While electrophysiological studies are a standard component of preclinical pharmacological assessment, specific research findings detailing the electrophysiological effects of this compound in isolated tissues or in vivo animal models were not identified in the provided search results.
Inter-species Comparison of Pre-clinical PK/PD Profiles for this compound
Inter-species comparison of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is an important aspect of preclinical drug development mdpi.comresearchgate.netpsu.edunih.govchemrxiv.org. This involves evaluating how a compound is absorbed, distributed, metabolized, and excreted (PK), as well as its pharmacological effects (PD), across different animal species mdpi.comnih.gov. Such comparisons help in understanding potential differences in drug handling and response between species, which is crucial for extrapolating preclinical findings to humans mdpi.comresearchgate.netchemrxiv.org. Allometric scaling and PK/PD modeling are techniques often used in this process to predict human PK/PD parameters from animal data mdpi.comnih.govchemrxiv.org. However, predicting human PK/PD profiles solely from animal data can present challenges, and discrepancies between predicted and observed human data can occur mdpi.com.
Information specifically detailing inter-species comparisons of the preclinical PK/PD profiles for this compound was not found within the scope of the conducted literature search.
Analytical and Bioanalytical Methodologies for Meprotixol Research
Chromatographic Techniques for Meprotixol Quantification in Research Matrices
Chromatography plays a vital role in separating this compound from complex mixtures, which is often a prerequisite for accurate quantification and characterization. Various chromatographic approaches can be employed depending on the specific research objective and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their related substances. researchgate.netresearchgate.net The development of a robust HPLC method for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. researchgate.netfarmaciajournal.comlabmanager.com
Method validation is a critical step following development, ensuring that the HPLC method consistently produces accurate, reliable, and reproducible results. researchgate.netlabmanager.com Validation typically involves evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness, often following guidelines from regulatory bodies like the International Council on Harmonisation (ICH). researchgate.netlabmanager.comnih.gov
While specific detailed findings on HPLC method development and validation solely for this compound were not extensively found in the search results, general principles of HPLC method development and validation for pharmaceutical compounds apply. For instance, studies on other compounds highlight the importance of selecting appropriate columns (e.g., C18 columns) and mobile phases (e.g., mixtures of buffers and organic solvents like acetonitrile) to achieve optimal separation. researchgate.netnih.govjpionline.org Linearity is assessed over a specific concentration range, and a high correlation coefficient (R²) indicates a strong linear relationship between peak area and concentration. researchgate.netlabmanager.comnih.govjpionline.org Precision and accuracy are evaluated through replicate analyses of quality control samples. researchgate.netnih.govjpionline.org
Gas Chromatography (GC) Applications for Volatile this compound Derivatives
Gas Chromatography (GC) is particularly suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may require derivatization to enhance its volatility for GC analysis, GC can be applied to study volatile derivatives or potential degradation products. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification capabilities. mdpi.comlabinsights.nl
GC-MS has been used for the analysis of various compounds in different matrices. mdpi.comlabinsights.nl Although direct applications of GC specifically for volatile this compound derivatives were not detailed in the provided search results, the general principles of GC analysis for volatile substances would be applicable. This would involve selecting appropriate GC columns, optimizing temperature programs, and potentially employing derivatization techniques to make this compound or its related compounds amenable to GC analysis. The coupling with MS provides molecular weight and fragmentation information crucial for identification. mdpi.comlabinsights.nl
Chiral Separation Techniques for Enantiomeric Analysis of this compound and its Analogues
If this compound or its analogues exist as enantiomers (stereoisomers that are mirror images of each other), chiral separation techniques are essential to analyze each enantiomer separately. Enantiomers can have different pharmacological activities and metabolic fates, making their individual analysis important in research. scribd.com Chiral chromatography, using stationary phases with chiral selectors, is a common approach for this purpose. chiraltech.com
While specific studies on the chiral separation of this compound were not found, research on other chiral compounds like mephedrone (B570743) demonstrates the use of techniques such as capillary electrophoresis with chiral selectors (e.g., cyclodextrins) for enantiomeric separation. nih.govnih.gov In chiral chromatography, optimizing the mobile phase composition and the type of chiral stationary phase are crucial for achieving adequate resolution of enantiomers. chiraltech.com The ability to separate and quantify individual enantiomers allows for a more complete understanding of the compound's behavior.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. labinsights.nlwikipedia.org When coupled with chromatographic techniques like LC, MS becomes an even more potent tool for analyzing complex samples. researchgate.netwikipedia.org
LC-MS/MS for Sensitive Quantification in Biological Research Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue samples. mdpi.comamericanpharmaceuticalreview.comnih.govrsc.org This technique combines the separation power of LC with the high sensitivity and specificity of tandem MS (MS/MS). wikipedia.org
In LC-MS/MS, the effluent from the LC column is introduced into a mass spectrometer, where the molecules are ionized. In the tandem MS part, specific ions (precursor ions) are selected and fragmented, and the resulting fragment ions are detected. researchgate.netwikipedia.org This process, often using Selected Reaction Monitoring (MRM), provides a high degree of specificity, allowing for the accurate quantification of target analytes even at low concentrations in complex biological samples. nih.govijpras.com
LC-MS/MS is considered a primary technique for quantifying drug concentrations in biological samples due to its sensitivity, selectivity, and high-throughput capabilities. americanpharmaceuticalreview.comveedalifesciences.com While specific data tables for this compound quantification in biological samples using LC-MS/MS were not provided in the search results, the general application of this technique involves method development and validation to ensure accurate and reliable quantification in the relevant biological matrix. This includes optimizing sample preparation procedures to minimize matrix effects. rsc.org Studies on other compounds demonstrate the ability of LC-MS/MS to achieve low limits of detection and quantification in biological matrices. nih.govnih.gov
Metabolite Identification and Structural Elucidation using High-Resolution MS
High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the identification and structural elucidation of metabolites. ijpras.comevotec.compharmaron.comeuropa.eunih.gov Unlike nominal mass measurements, HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or metabolite. ijpras.comeuropa.eu This accurate mass information, combined with fragmentation data obtained from tandem MS experiments (HRMS/MS), allows researchers to propose and confirm the structures of metabolites. evotec.compharmaron.comeuropa.eunih.gov
Metabolite identification studies are essential for understanding how a compound is processed by the body. ijpras.comevotec.compharmaron.com HRMS-based approaches, often coupled with LC (LC-HRMS), enable comprehensive metabolite profiling in various matrices, including in vitro systems (e.g., microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine). evotec.compharmaron.com The process typically involves acquiring full scan HRMS data to detect potential metabolites and then performing HRMS/MS on detected ions to obtain fragmentation patterns. ijpras.comeuropa.eu Data processing techniques and specialized software are used to analyze the accurate mass and fragmentation data, compare them to predicted metabolites or databases, and propose structures. ijpras.comnih.gov
Application of Isotope-Labeled this compound in Metabolic and Kinetic Studies
Isotope-labeled compounds are invaluable tools in metabolic and kinetic studies, providing the ability to track the fate of a substance within a complex biological system. By replacing one or more atoms in the this compound molecule with their stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes, researchers can quantitatively follow its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.netgiffordbioscience.com
In the context of this compound research, synthesizing isotope-labeled versions would enable detailed investigations into its metabolic pathways. For instance, administering ¹⁴C-labeled this compound to an in vivo model would allow for the quantification of the parent compound and its metabolites in various tissues and excreta over time using techniques like liquid scintillation counting or mass spectrometry. mdpi.comgiffordbioscience.commpg.de This approach helps identify metabolic transformation sites on the this compound molecule and the structures of resulting metabolites.
Kinetic studies utilizing isotope-labeled this compound can provide crucial data on parameters such as clearance rates, volume of distribution, and bioavailability. researchgate.netgiffordbioscience.com By measuring the concentration of the labeled compound and its labeled metabolites in biological fluids over time, researchers can build pharmacokinetic models to describe the compound's behavior in the body. This is essential for understanding how quickly this compound is processed and eliminated, informing potential research directions.
Data generated from such studies might include tables showing the percentage of administered radioactivity recovered in urine, feces, and expired air, or the concentration of labeled this compound and its metabolites in plasma at different time points.
Spectroscopic and Spectrometric Characterization in this compound Research
Spectroscopic and spectrometric techniques are fundamental for characterizing the chemical structure, purity, and properties of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives
NMR spectroscopy is a powerful technique for determining the detailed three-dimensional structure of organic molecules. osti.govcas.orgresearchgate.net For this compound and its potential derivatives, NMR provides information about the types and connectivity of atoms based on the behavior of their nuclei in a magnetic field. bruker.comresearchgate.netresearchgate.net
Applying techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) to this compound and its synthesized derivatives allows for the assignment of each peak in the spectrum to specific atoms within the molecule. researchgate.netipb.ptpreprints.org This is critical for confirming the successful synthesis of this compound and for unequivocally elucidating the structures of any new derivatives. Analysis of chemical shifts, coupling constants, and cross-peaks in 2D spectra provides comprehensive structural information, including the arrangement of functional groups and stereochemistry.
For example, ¹H NMR would show distinct signals for the protons on the thioxanthene (B1196266) ring system, the methoxy (B1213986) group, the dimethylamino group, and the propyl chain, with their splitting patterns indicating neighboring protons. ¹³C NMR would reveal the carbon skeleton. Two-dimensional NMR experiments would confirm the connectivity between atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Reaction Monitoring
IR and UV-Vis spectroscopy are complementary techniques used for the characterization and quality control of chemical compounds like this compound.
IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. researchgate.netresearchgate.netqmul.ac.ukiaea.orginnspub.net By obtaining an IR spectrum of this compound, researchers can identify characteristic absorption bands corresponding to functional groups such as the hydroxyl group (O-H stretch), ether linkage (C-O stretch), tertiary amine (C-N stretch), and aromatic rings (C=C stretches). Comparing the IR spectrum of a synthesized sample to a reference spectrum helps confirm its identity and assess purity by revealing the presence of extraneous functional groups from impurities.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. ipb.ptqmul.ac.uknih.govmerckmillipore.com Compounds with chromophores, such as the aromatic rings in this compound, absorb UV-Vis light at specific wavelengths. The UV-Vis spectrum of this compound would exhibit characteristic absorption maxima (λmax) and intensities. This technique can be used for quantitative analysis to determine the concentration of this compound in a solution based on the Beer-Lambert Law. It is also valuable for monitoring chemical reactions, particularly if reactants or products have different UV-Vis absorbance properties, allowing researchers to follow the progress of a reaction over time. qmul.ac.ukmerckmillipore.com Purity can be assessed by checking for unexpected peaks in the spectrum.
Immunoassays and Receptor Autoradiography for Target Engagement Studies of this compound
Investigating how this compound interacts with its biological targets is crucial for understanding its mechanism of action. Immunoassays and receptor autoradiography are techniques employed to study target engagement, particularly for compounds that interact with receptors.
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be adapted to study the binding of this compound to its target receptor. frontiersin.org These assays typically utilize antibodies that specifically recognize the target protein or this compound. A competitive immunoassay could be designed where labeled this compound competes with unlabeled this compound for binding to the immobilized receptor. The amount of labeled this compound bound is inversely proportional to the amount of unlabeled this compound present, allowing for the determination of binding affinity and potency. Alternatively, an immunoassay could quantify the amount of receptor bound by this compound in cell or tissue samples. frontiersin.org
Receptor autoradiography is a technique that uses radiolabeled ligands to visualize and quantify the distribution and density of specific receptors in tissue sections. giffordbioscience.combruker.comiaea.orgdrugbank.com Given that this compound is a thioxanthene derivative with potential activity at dopamine (B1211576) receptors ontosight.aimeddic.jp, receptor autoradiography could be used to study its binding to these receptors in brain tissue sections. By incubating tissue sections with a radiolabeled ligand that binds to the target receptor in the presence and absence of this compound, researchers can determine the binding specificity and affinity of this compound. giffordbioscience.combruker.commerckmillipore.com This technique provides spatial information, showing where in the tissue this compound's target receptors are located and the extent to which this compound occupies these receptors after administration in experimental models. bruker.comdrugbank.com
Computational and Theoretical Studies of Meprotixol
Molecular Docking and Ligand-Protein Interaction Modeling of Meprotixol with its Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a specific biological target, typically a protein. europeanreview.orgscirp.org This method helps to understand how a molecule might interact with its receptor at the atomic level, identifying key residues involved in binding and estimating the strength of the interaction. europeanreview.orgscirp.org While the provided search results mention molecular docking in the context of other compounds and drug targets like SARS-CoV-2 main protease and COX-2, specific detailed studies focusing on this compound's molecular docking with its established targets (e.g., those related to its antitussive or anti-rheumatic properties) were not found in the initial search. nih.govmdpi.com
Molecular docking aims to find the optimal pose of a ligand within a protein's binding site and calculate a docking score that estimates the binding affinity. europeanreview.orgscirp.org This process involves algorithms that sample different conformations of the ligand and orientations within the binding site, evaluating the interaction energy for each pose. europeanreview.orgscirp.org The resulting models provide insights into the potential binding modes and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. mdpi.com
Molecular Dynamics Simulations of this compound-Target Complexes for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, such as proteins and ligands, at the atomic level. nih.govmdpi.comyoutube.com These simulations provide insights into the dynamic nature of biological molecules and their interactions, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein complexes over time. nih.govmdpi.comyoutube.com
MD simulations apply Newton's laws of motion to atoms in a system, calculating the forces between them and updating their positions and velocities over small time steps. nih.govyoutube.com This process generates a trajectory that represents the movement of the atoms over the simulation period. nih.govyoutube.com Analysis of the trajectory can provide information about the conformational landscape of the molecules, the dynamics of the binding process, and the strength and stability of interactions within a complex. nih.govmdpi.com
Although MD simulations are widely used in drug discovery to understand ligand-target interactions and conformational analysis nih.govmdpi.com, specific published studies detailing molecular dynamics simulations of this compound bound to its biological targets were not identified in the provided search results. General information on running MD simulations and available tools was found github.ioresearchgate.net, but not in the context of this compound.
In silico Prediction of Pre-clinical ADME Parameters and Mechanistic Insights
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational methods to estimate how a drug molecule will behave within a biological system. ri.sefrontiersin.orgmdpi.comnih.gov These predictions are crucial in the pre-clinical stage of drug discovery to assess the pharmacokinetic properties of a compound before experimental testing, helping to prioritize candidates with favorable profiles. ri.semdpi.com
Various computational tools and models are available for predicting ADME parameters, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and excretion routes. mdpi.comri.sefrontiersin.orgmdpi.comnih.gov These models are often based on QSAR, machine learning, or rule-based approaches, utilizing molecular descriptors to predict the likely ADME profile. ri.semdpi.com
While the search results discuss in silico ADME prediction for other compounds, such as benzimidazole (B57391) derivatives and ceftazidime (B193861) impurities mdpi.comfrontiersin.orgnih.gov, specific published data on the in silico prediction of pre-clinical ADME parameters for this compound were not found. The general principles and importance of in silico ADME prediction in drug discovery are highlighted in the search results. ri.semdpi.com
Pharmacophore Modeling and Virtual Screening for Novel this compound-like Scaffolds
Pharmacophore modeling is a computational technique used to represent the essential 3D spatial and electronic features of a molecule that are required for it to bind to a specific biological target and elicit a biological response. neweraeducation.innih.govyoutube.com A pharmacophore model is an abstract representation that includes features such as hydrogen bond donors and acceptors, hydrophobic centers, positively and negatively ionizable groups, and aromatic rings, along with their relative spatial arrangement. nih.govyoutube.com
Pharmacophore models can be generated based on the structure of known active ligands (ligand-based pharmacophore modeling) or based on the 3D structure of the biological target (structure-based pharmacophore modeling). nih.gov These models are then used in virtual screening to search large databases of chemical compounds and identify molecules that are likely to bind to the target and have similar activity to known ligands. nih.gov Virtual screening helps to identify novel chemical scaffolds with desired properties, potentially leading to the discovery of new drug candidates. nih.gov
While the search results discuss pharmacophore modeling and virtual screening as techniques used in drug discovery neweraeducation.innih.govgoogle.comgoogle.com, specific published studies describing the development of a pharmacophore model for this compound or its use in virtual screening to identify novel this compound-like scaffolds were not found in the provided information. The concept of pharmacophore modeling is presented as a method for identifying key molecular features responsible for biological activity. nih.govyoutube.com
This compound is a chemical compound that has been explored for its therapeutic properties, primarily as a cough suppressant and in the treatment of rheumatic diseases. wikipedia.org It is a thioxanthene (B1196266) derivative. ncats.io While its initial applications have been noted, ongoing research continues to explore its potential in various emerging areas.
Emerging Research Areas and Future Perspectives for Meprotixol Research
Investigation of Meprotixol in Novel Pre-clinical Mechanistic Disease Models
Future research could involve evaluating this compound in a broader range of pre-clinical disease models to elucidate its underlying mechanisms of action beyond its established uses. This could include models for inflammatory conditions, neurological disorders, or other relevant pathologies where its thioxanthene (B1196266) structure or known pharmacological activities might suggest potential. Pre-clinical studies often involve assessing drug activity and safety in animal models before human trials. nih.gov Such investigations can provide crucial data on efficacy and potential side effects in a living system. nih.gov
Exploration of Polypharmacology and Unintended Off-Target Interactions of this compound
Understanding the full spectrum of this compound's interactions with biological targets is a critical area for future research. Polypharmacology, the ability of a single drug to interact with multiple targets, can contribute to both desired therapeutic effects and unintended side effects. icr.ac.uknih.gov Future studies should aim to systematically identify all proteins and pathways that this compound interacts with, both on-target and off-target. icr.ac.uknih.gov This can be achieved through a combination of computational predictions and experimental techniques. nih.gov Identifying off-target interactions early in the research process is important for understanding potential adverse effects and can even reveal opportunities for drug repurposing if the off-target interaction is therapeutically beneficial in another context. icr.ac.uknih.gov
Development of Advanced In vitro and Ex vivo Delivery Systems for Research Applications
Optimizing the delivery of this compound for research purposes is another important area. Advanced in vitro and ex vivo delivery systems can help control the concentration and presentation of this compound to cells and tissues, allowing for more precise and reproducible experiments. This could involve the use of nanoparticles, liposomes, or other controlled-release formulations that can enhance solubility, improve stability, and facilitate targeted delivery to specific cell types or tissues in a research setting. nih.govpolimerbio.comwikipedia.org Such systems are crucial for accurately studying the compound's effects at a cellular and tissue level.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
Omics technologies offer powerful tools for comprehensively understanding the biological impact of this compound. frontiersin.orgnih.gov Applying genomics, proteomics, and metabolomics can reveal how this compound affects gene expression, protein profiles, and metabolic pathways within cells or organisms. frontiersin.orgelifesciences.org This can provide insights into its mechanisms of action, identify biomarkers of response or resistance, and uncover previously unknown biological effects. frontiersin.orgnih.gov Integrating data from multiple omics layers can provide a more holistic view of the compound's activity. nih.govelifesciences.org
Design and Synthesis of this compound-Based Chemical Probes for Target Validation and Imaging
Developing this compound-based chemical probes is essential for target validation and imaging studies. thermofisher.comnih.gov Chemical probes are selective small molecules that can be used to modulate the function of a specific protein target, helping to confirm its role in a biological process or disease. thermofisher.comopentargets.org By designing probes based on the this compound structure, researchers can gain a better understanding of which specific molecular targets are responsible for its observed effects. thermofisher.comopentargets.org These probes can also be modified with fluorescent or radioactive tags for imaging studies, allowing researchers to visualize the distribution and binding of this compound or its derivatives in biological samples. youtube.com
Unexplored Research Avenues and Hypotheses for Future Fundamental Investigations of this compound
Beyond the areas mentioned above, several unexplored avenues and hypotheses warrant future fundamental investigation. This could include exploring potential interactions with novel biological targets suggested by its chemical structure or preliminary screening data. Investigating its effects on cellular processes not traditionally associated with cough suppression or rheumatic diseases could reveal new therapeutic potential. Furthermore, studying its degradation pathways and metabolic fate in greater detail could inform the design of more stable and effective analogs. Exploring potential synergistic effects when combined with other compounds in in vitro or ex vivo models could also open new research directions.
Q & A
Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?
- Methodological Answer : Implement a quality-by-design (QbD) approach:
- Critical Quality Attributes (CQAs) : Purity (>98%), particle size distribution.
- Process Parameters : Temperature, mixing speed.
Use multivariate analysis (e.g., PCA) to correlate CQAs with stability outcomes. Store batches under controlled conditions (-20°C, desiccated) and re-test every 6 months .
Q. What protocols ensure ethical compliance when translating this compound research from preclinical to clinical phases?
- Methodological Answer : Adhere to ICH guidelines for Good Laboratory/Clinical Practices (GLP/GCP). Secure IRB approval for human trials, detailing informed consent processes and adverse event monitoring. For animal studies, follow ARRIVE 2.0 reporting standards to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
